Superior Sigma-2 Receptor Affinity and Selectivity: Siramesine vs. PB28, SW43, and UKH-1114
Siramesine fumarate exhibits a subnanomolar affinity for the sigma-2 (σ₂) receptor (IC₅₀ = 0.12 nM) and a 140-fold selectivity over sigma-1 (σ₁) receptors (IC₅₀ = 17 nM) . In a head-to-head comparative binding study, Siramesine demonstrated a σ₂ receptor Ki of 1.6 ± 0.1 nM, which is substantially higher affinity than SW43 (Ki = 12.9 ± 2.3 nM) and ISO-1 (Ki = 2.0 ± 0.6 nM) [1]. While PB28 shows a similar σ₂ affinity (Ki = 1.1 ± 0.3 nM), it also acts as a σ₁ antagonist (Ki = 0.38 nM), whereas Siramesine is a pure σ₂ agonist with no confounding σ₁ antagonism [2].
| Evidence Dimension | Sigma-2 Receptor Binding Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | IC₅₀ = 0.12 nM; Ki = 1.6 ± 0.1 nM |
| Comparator Or Baseline | PB28: Ki = 1.1 ± 0.3 nM; SW43: Ki = 12.9 ± 2.3 nM; UKH-1114: Ki = 46 nM; ISO-1: Ki = 2.0 ± 0.6 nM |
| Quantified Difference | Siramesine is 8-fold more potent than SW43 (1.6 nM vs 12.9 nM), 25% less potent than PB28 (1.6 nM vs 1.1 nM), but 29-fold more potent than UKH-1114 (1.6 nM vs 46 nM). |
| Conditions | Radioligand binding assays using [³H]DTG or [³H]1,3-di(2-tolyl)guanidine in membrane preparations from rat liver or human tumor cell lines. |
Why This Matters
High target affinity ensures robust engagement at low concentrations, reducing off-target effects and improving assay signal-to-noise ratio in cellular and in vivo studies.
- [1] Zeng, C., Rothfuss, J., Zhang, J., Chu, W., Vangveravong, S., Tu, Z., ... & Mach, R. H. (2019). Functional assays for defining agonist and antagonist activity at sigma-2/TMEM97. Cell Death Discovery, 5, 58. View Source
- [2] Abate, C., Mosier, P. D., Berardi, F., & Glennon, R. A. (2009). A Structure-Affinity and Comparative Molecular Field Analysis of Sigma-2 (σ2) Receptor Ligands. Central Nervous System Agents in Medicinal Chemistry, 9(3), 189-196. View Source
